REACTION_CXSMILES
|
I[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH2:8][S:9][CH3:10])[CH:3]=1.CC(C)([O-])C.[Na+].[NH:17]1[CH2:22][CH2:21][NH:20][CH2:19][CH2:18]1>C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2].C1(C)C=CC=CC=1>[CH3:10][S:9][CH2:8][C:4]1[CH:3]=[C:2]([N:17]2[CH2:22][CH2:21][NH:20][CH2:19][CH2:18]2)[CH:7]=[CH:6][CH:5]=1 |f:1.2,4.5.6|
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Name
|
|
Quantity
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2.5 g
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Type
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reactant
|
Smiles
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IC1=CC(=CC=C1)CSC
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Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[Na+]
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Name
|
[1,1′-bis(diphenylphosphino)ferrocenyl]palladium chloride
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Quantity
|
0.35 mg
|
Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
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N1CCNCC1
|
Name
|
|
Quantity
|
0.79 g
|
Type
|
catalyst
|
Smiles
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C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
|
Name
|
|
Quantity
|
100 mL
|
Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
|
900 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to room temperature
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Type
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FILTRATION
|
Details
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filtered through sintered glass
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Type
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WASH
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Details
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The filtrate was washed with 250 cm3 of dichloromethane
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Type
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CONCENTRATION
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Details
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concentrated to dryness under reduced pressure (2.7 kPa)
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Type
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CUSTOM
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Details
|
The residue obtained
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Type
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CUSTOM
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Details
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was purified by silica gel column chromatography (particle size 0.04-0.06 mm, diameter 4 cm, height 20 cm) under a pressure of 0.5 bar of nitrogen with a mixture of dichloromethane and methanol (90/10 by volume)
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Type
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ADDITION
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Details
|
a mixture of dichloromethane and methanol (85/15 by volume) as eluents
|
Type
|
CUSTOM
|
Details
|
100-cm3 fractions were collected
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure (2.7 kPa)
|
Type
|
CUSTOM
|
Details
|
The oil obtained
|
Type
|
DISTILLATION
|
Details
|
was distilled in a bulb oven (B.p.=160° C. approximately under a pressure of 0.1 mm of mercury)
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Name
|
|
Type
|
product
|
Smiles
|
CSCC=1C=C(C=CC1)N1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.67 g | |
YIELD: CALCULATEDPERCENTYIELD | 31.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |